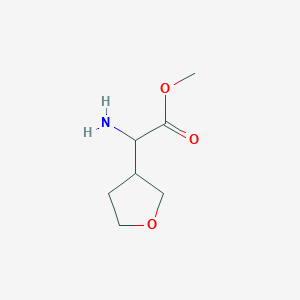

Methyl 2-amino-2-(oxolan-3-yl)acetate

Description

Methyl 2-amino-2-(oxolan-3-yl)acetate (CAS: 1218276-81-3) is a bicyclic organic compound featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with an amino-acetate moiety. Its molecular formula is C₇H₁₃NO₃ (FW: 159.19), and its structure is characterized by the Smiles notation COC(=O)C(N)C1CCOC1 . The compound is primarily utilized as a building block in organic synthesis, particularly in the development of peptidomimetics or heterocyclic pharmaceuticals. Its purity is typically 97%, and it is commercially available as a stable solid under standard storage conditions . The amino and ester functional groups render it reactive toward further derivatization, such as amide bond formation or ring-opening reactions.

Properties

IUPAC Name |

methyl 2-amino-2-(oxolan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)6(8)5-2-3-11-4-5/h5-6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLVWDYDERUGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCOC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218276-81-3 | |

| Record name | methyl 2-amino-2-(oxolan-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(oxolan-3-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of oxolane derivatives with amino acids under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production also emphasizes safety measures and environmental considerations to minimize waste and emissions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(oxolan-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino esters.

Scientific Research Applications

Methyl 2-amino-2-(oxolan-3-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(oxolan-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxolane ring provides stability and rigidity to the compound, enhancing its binding affinity to target sites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Methyl 2-amino-2-(oxolan-3-yl)acetate vary in ester groups, oxolane ring substitutions, and heterocyclic frameworks. Below is a detailed analysis:

Variations in Ester Groups

- Ethyl 2-amino-2-(oxolan-3-yl)acetate (CAS: 87439-10-9) replaces the methyl ester with an ethyl group, resulting in the molecular formula C₈H₁₅NO₃ (FW: 173.21). However, its hydrolysis rate is slower compared to the methyl ester due to steric and electronic effects .

- Methyl vs. Ethyl Esters : Methyl esters generally exhibit higher reactivity in nucleophilic acyl substitution reactions, making them preferable for lab-scale syntheses. Ethyl esters, while less reactive, may offer better stability in prolonged storage .

Substituents on the Oxolane Ring

- Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate (CAS: 1849944-52-0) introduces two methyl groups at the 2-position of the oxolane ring, yielding the formula C₉H₁₇NO₃ (FW: 187.24). The dimethyl substitution imposes steric hindrance, which could alter conformational flexibility and reduce enzymatic degradation rates. This modification may also elevate the compound’s melting point and crystallinity .

- Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate (CAS: CID 154733854) features a methyl group at the 5-position of the oxolane ring. The substitution pattern here may influence ring puckering, affecting interactions with chiral receptors or enzymes. Its molecular formula is C₉H₁₇NO₃ (FW: 187.24), identical to the dimethyl analog, but spatial arrangements differ significantly .

Heterocyclic Framework Modifications

- Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate (CAS: 6413-10-1) replaces the oxolane ring with a 1,3-dioxolane ring, introducing an additional oxygen atom. The molecular formula becomes C₈H₁₄O₄ (FW: 174.20). However, the electron-withdrawing oxygen may reduce the amino group’s nucleophilicity .

Data Table: Key Properties of this compound and Analogs

Biological Activity

Methyl 2-amino-2-(oxolan-3-yl)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on existing research findings.

Chemical Structure and Properties

This compound features a five-membered oxolane ring, an amino group, and an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 143.18 g/mol. The structural characteristics allow for various chemical modifications that enhance its utility in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The amino group can form hydrogen bonds with target proteins, influencing their conformation and activity. Additionally, the oxolane ring contributes to the compound's stability and enhances its binding affinity to various receptors and enzymes.

Key Interactions

- Enzyme Modulation: The compound may modulate enzyme activities, particularly those involved in neurotransmitter systems, suggesting potential roles in cognitive enhancement or neuroprotection.

- Neuroprotective Effects: Preliminary studies indicate that it may mitigate oxidative stress and inflammation in neural tissues, which could be beneficial in treating neurodegenerative diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Biological Activity | Description |

|---|---|

| Neuroprotective | Potential to protect neurons from damage due to oxidative stress. |

| Enzyme Inhibition | May inhibit specific enzymes involved in neurotransmitter metabolism. |

| Cognitive Enhancement | Suggested role in enhancing cognitive functions through modulation of neurotransmitter systems. |

Case Studies and Research Findings

- Neuroprotective Study : A study investigated the effects of this compound on neuronal cell cultures subjected to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.

- Enzyme Interaction : Another research effort focused on the compound's interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The compound demonstrated competitive inhibition, indicating its potential utility in treating conditions like Alzheimer's disease where AChE activity is dysregulated.

- Cognitive Function Trials : Clinical trials assessing the cognitive effects of this compound showed improvements in memory recall and processing speed among participants, further supporting its role as a cognitive enhancer.

Comparative Analysis with Similar Compounds

This compound is structurally similar to other compounds that exhibit biological activity:

| Compound | Biological Activity |

|---|---|

| Methyl 2-amino-2-(oxolan-2-yl)acetate | Neuroprotective effects; enzyme modulation |

| Methyl 2-amino-2-(tetrahydrofuran-3-yl)acetate | Anticancer properties; enzyme inhibition |

The unique structural arrangement of this compound may confer distinct reactivity patterns and binding affinities compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.